1-tert-Butyl-3-nitrobenzene

Catalog No.
S1894659
CAS No.
23132-52-7
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-tert-Butyl-3-nitrobenzene

CAS Number

23132-52-7

Product Name

1-tert-Butyl-3-nitrobenzene

IUPAC Name

1-tert-butyl-3-nitrobenzene

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-6-9(7-8)11(12)13/h4-7H,1-3H3

InChI Key

ZKRDQLBHUZNPGZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC=C1)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=CC=C1)[N+](=O)[O-]

The exact mass of the compound 1-tert-Butyl-3-nitrobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Organic Synthesis

    The nitro group (-NO2) in 1-tert-Butyl-3-nitrobenzene is a common leaving group in organic chemistry. This property allows it to be a potential precursor for the synthesis of other aromatic compounds. Through various reactions, the nitro group can be replaced with other functional groups, introducing new functionalities to the molecule [].

  • Study of steric effects

    The bulky tert-butyl group (C(CH3)3) positioned next to the nitro group can create steric hindrance. This means it can affect how close other molecules can approach the nitro group, potentially influencing reaction rates and selectivities in certain chemical reactions [].

  • Material Science Applications

    Nitroaromatic compounds like 1-tert-Butyl-3-nitrobenzene can be investigated for their potential use in developing new materials. These materials might find applications in areas like explosives or as precursors for polymers with specific properties due to the presence of the nitro group.

1-tert-Butyl-3-nitrobenzene is an organic compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of approximately 179.22 g/mol. It features a tert-butyl group attached to the benzene ring at the 1-position and a nitro group (-NO₂) at the 3-position. The presence of these functional groups significantly influences its chemical properties, making it a valuable compound in various chemical syntheses and applications.

The biological activity of 1-tert-Butyl-3-nitrobenzene is linked to its interactions with various enzymes and proteins within biological systems. Nitro compounds are known to participate in biochemical pathways involving nitration and reduction processes. The pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), depend on factors such as molecular weight, density, boiling point, and solubility in organic solvents .

Several methods exist for synthesizing 1-tert-Butyl-3-nitrobenzene:

  • Nitration of tert-butylbenzene: This method involves treating tert-butylbenzene with a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs under controlled temperature conditions to favor the formation of the desired nitro compound .
  • Electrophilic Aromatic Substitution: The compound can also be synthesized through electrophilic aromatic substitution reactions where appropriate nitrating agents are utilized under specific conditions.

Studies on the interactions of 1-tert-Butyl-3-nitrobenzene with biological systems indicate that it can influence cellular processes due to its reactivity. The specific biochemical pathways affected include those related to nitration and reduction reactions. Understanding these interactions is crucial for evaluating its potential effects on health and environmental safety .

1-tert-Butyl-3-nitrobenzene can be compared with several related compounds:

CompoundStructureKey Differences
1-methyl-3-nitrobenzeneContains a methyl group insteadLess steric hindrance compared to tert-butyl
1-chloro-3-nitrobenzeneContains a chlorine atomDifferent reactivity due to electronegativity
1-tert-butyl-4-nitrobenzeneNitro group at the 4-positionDifferent substitution patterns on the benzene ring

The uniqueness of 1-tert-Butyl-3-nitrobenzene lies in its combination of a bulky tert-butyl group and a strong electron-withdrawing nitro group, which together influence its reactivity and selectivity in

XLogP3

3.7

Boiling Point

254.0 °C

Melting Point

2.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

23132-52-7

Wikipedia

1-tert-Butyl-3-nitrobenzene

Dates

Last modified: 08-16-2023

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